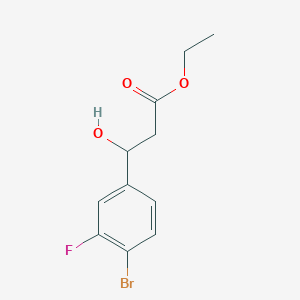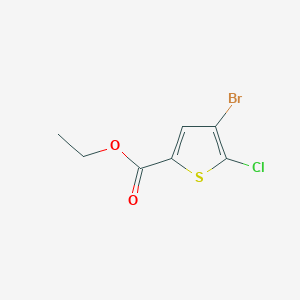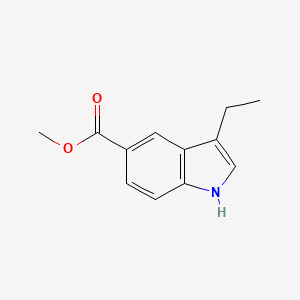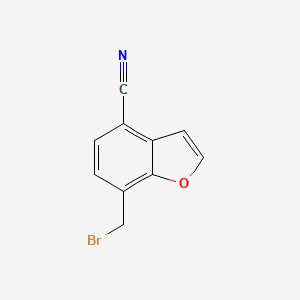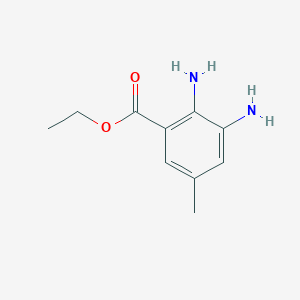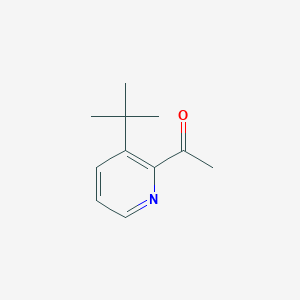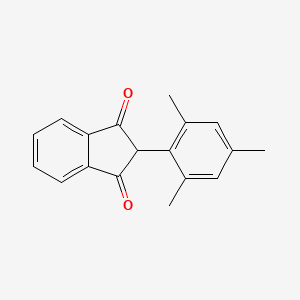
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the indene-1,3-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- typically involves the reaction of indene-1,3-dione with 2,4,6-trimethylphenyl reagents under specific conditions. One common method includes the use of Friedel-Crafts acylation, where indene-1,3-dione is reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- can be scaled up by optimizing the reaction parameters and using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.
化学反应分析
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted indene derivatives.
科学研究应用
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
相似化合物的比较
Similar Compounds
- 1H-Indene-1,3(2H)-dione, 2-phenyl-
- 1H-Indene-1,3(2H)-dione, 2-(4-methylphenyl)-
- 1H-Indene-1,3(2H)-dione, 2-(2,6-dimethylphenyl)-
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
15433-03-1 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O2/c1-10-8-11(2)15(12(3)9-10)16-17(19)13-6-4-5-7-14(13)18(16)20/h4-9,16H,1-3H3 |
InChI 键 |
YETKCQKJSSIDGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2C(=O)C3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



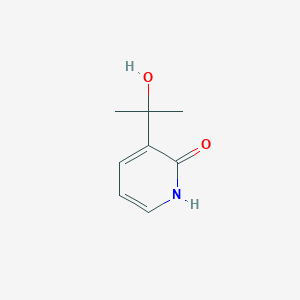
![2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)
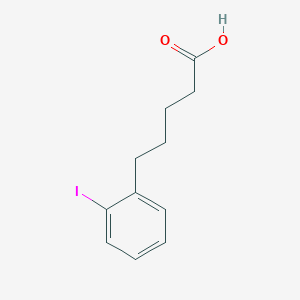
![Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669571.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
